3-[4-(4-Fluorophenyl)-2-thiazolyl]-2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole
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Overview
Description
3-[4-(4-Fluorophenyl)-2-thiazolyl]-2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluorophenyl)-2-thiazolyl]-2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Coupling with Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Construction of the Pyrazino[3,2,1-jk]carbazole Core: This core structure is typically built through a series of cyclization reactions, starting from a suitable precursor like a substituted indole or carbazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the carbazole core, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the molecule using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a potential candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for the treatment of diseases like cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-Fluorophenyl)-2-thiazolyl]-2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole likely involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group and thiazole ring can participate in hydrogen bonding and π-π interactions, while the carbazole core can intercalate with DNA or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Indolo[3,2,1-jk]carbazole-derived compounds
Uniqueness
Compared to similar compounds, 3-[4-(4-Fluorophenyl)-2-thiazolyl]-2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole stands out due to its unique combination of a fluorophenyl group, thiazole ring, and pyrazino[3,2,1-jk]carbazole core. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
681837-51-4 |
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Molecular Formula |
C24H22FN3S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C24H22FN3S/c1-15-5-10-21-19(13-15)18-3-2-4-22-23(18)27(21)11-12-28(22)24-26-20(14-29-24)16-6-8-17(25)9-7-16/h5-10,13-14,22H,2-4,11-12H2,1H3 |
InChI Key |
NLJYFKCVFAXEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C5=NC(=CS5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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